Secnidazole hemihydrate
Description
Historical Context of Nitroimidazole Antimicrobial Agents
The journey of nitroimidazole antimicrobial agents began in the 1950s with the discovery of azomycin, a 2-nitroimidazole (B3424786) isolated from a species of Streptomyces. unimib.itoup.comcambridge.orgmdpi.comjneonatalsurg.com This initial discovery, though of limited direct clinical application, was the catalyst for extensive research into this new class of compounds. nih.gov Synthetic chemists began to create numerous analogues, leading to the development of metronidazole (B1676534) in 1959. cambridge.orgmdpi.com Initially developed to treat infections caused by the parasite Trichomonas vaginalis, metronidazole's efficacy against anaerobic bacteria was a fortuitous discovery in 1962. nih.govnih.gov
This dual activity against both parasites and anaerobic bacteria established metronidazole as a foundational therapeutic agent and spurred the development of subsequent generations of nitroimidazoles. cambridge.orgnih.govnih.gov Researchers aimed to improve upon the properties of metronidazole, leading to the synthesis of second-generation 5-nitroimidazoles, including tinidazole (B1682380), ornidazole (B1677491), and secnidazole (B1681708). ymaws.comresearchgate.net These newer agents were designed with modifications to their chemical structures to enhance their pharmacokinetic profiles. ymaws.com Published studies on secnidazole began to appear in the late 1960s and 1970s, establishing its activity against various anaerobic protozoa and bacteria. npwomenshealthcare.comnih.govnih.gov
Distinguishing Features of Secnidazole Hemihydrate Chemical Structure
Secnidazole is a second-generation 5-nitroimidazole, structurally related to metronidazole and tinidazole. drugbank.comnih.gov The core of its structure is the imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms. The defining feature of the class is the nitro group (NO₂) attached to this ring, specifically at position 5. wikipedia.orgresearchgate.net This nitro group is crucial for the compound's mechanism of action. drugbank.compatsnap.com
The key structural distinctions of secnidazole lie in the side chains attached to the imidazole ring. researchgate.nettandfonline.com It possesses a methyl group at position 2 and, crucially, a 2-hydroxypropyl group attached to the nitrogen at position 1. nih.gov This is in contrast to metronidazole, which has a 2-hydroxyethyl group at the same position. This seemingly minor variation in the alkyl side chain is significant, contributing to secnidazole's distinct pharmacokinetic properties. researchgate.nettandfonline.com
The term "hemihydrate" indicates the presence of one molecule of water for every two molecules of secnidazole in its crystalline form. echemi.comsigmaaldrich.com This hydrated state is a specific formulation of the compound.
The structure-activity relationship (SAR) of nitroimidazoles is a subject of detailed study. The electron-withdrawing nature of the nitro group is a key determinant of the compound's biological activity. researchgate.net The specific side chains influence properties such as lipophilicity, which in turn affects absorption and distribution. patsnap.comacs.org For instance, the longer side chain in secnidazole contributes to its increased lipophilicity compared to metronidazole, which is linked to its longer biological half-life. patsnap.comtandfonline.com
Table 1: Comparison of Structural Features of Key 5-Nitroimidazoles
| Compound | Side Chain at Position 1 | Side Chain at Position 2 |
|---|---|---|
| Metronidazole | -(CH₂)₂-OH (2-hydroxyethyl) | -CH₃ (methyl) |
| Tinidazole | -(CH₂)₂-SO₂-CH₂CH₃ (ethyl sulfonyl ethyl) | -CH₃ (methyl) |
| Secnidazole | -CH₂-CH(OH)-CH₃ (2-hydroxypropyl) | -CH₃ (methyl) |
Research Trajectories and Academic Significance of this compound
The academic and research interest in secnidazole has largely been driven by its distinct pharmacokinetic profile. nih.govresearchgate.net Early research dating back to the 1970s focused on establishing its efficacy against a range of anaerobic pathogens, including protozoa like Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia. npwomenshealthcare.comnih.govnih.gov Studies from 1976 demonstrated its activity against amoebiasis and trichomoniasis, noting it persisted longer in the bloodstream than its predecessors. ymaws.comnpwomenshealthcare.com A 1978 study further supported its efficacy in treating urogenital trichomoniasis. ymaws.comnpwomenshealthcare.com
A significant portion of the research has been comparative, evaluating secnidazole against metronidazole and tinidazole. nih.gov These studies have consistently highlighted secnidazole's longer terminal elimination half-life, which is approximately 17-29 hours, compared to 7-8 hours for metronidazole and 12-13 hours for tinidazole. nih.govresearchgate.net This prolonged half-life is a key area of its academic significance, as it forms the scientific basis for different therapeutic strategies. researchgate.net
The mechanism of action is another core research area. Like other 5-nitroimidazoles, secnidazole is a prodrug that requires reductive activation within the target anaerobic cell. drugbank.compatsnap.compatsnap.com Enzymes within these microbes, known as nitroreductases, reduce the nitro group, creating reactive nitro radical anions and other cytotoxic intermediates. patsnap.comresearchgate.net These reactive species then damage microbial DNA and other critical cellular components, leading to cell death. patsnap.compatsnap.com This selective toxicity is a hallmark of the nitroimidazole class, as aerobic cells generally lack the specific enzymes with sufficiently low redox potential to activate the drug. patsnap.com
Further research has explored the potential of secnidazole in other areas, such as its use in veterinary medicine for treating giardiasis in animals like cats and dogs. scielo.org.conih.govscispace.com Its potential repurposing for other parasitic diseases has also been a subject of investigation. scielo.br The academic study of secnidazole continues, focusing on its interactions with microbial enzymes, its activity against a spectrum of anaerobic organisms, and its place within the broader class of antimicrobial agents. taylorandfrancis.commedchemexpress.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11N3O3.H2O/c2*1-5(11)4-9-6(2)8-3-7(9)10(12)13;/h2*3,5,11H,4H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCFEXQLJSCCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-].CC1=NC=C(N1CC(C)O)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746883 | |
| Record name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227622-73-3 | |
| Record name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 227622-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Crystallization Science of Secnidazole Hemihydrate
Synthesis Pathways and Reaction Mechanism Analysis
The synthesis of secnidazole (B1681708) primarily involves the reaction of a nitroimidazole core with a propyl side chain. Various methods have been developed to enhance the efficiency and purity of this process.
Synthetic Routes Utilizing 2-Methyl-5-nitroimidazole (B138375) and 1-Bromo-2-propyl Alcohol
A significant synthetic route for secnidazole involves the reaction of 2-methyl-5-nitroimidazole with 1-bromo-2-propyl alcohol. google.com This method, which uses acetone (B3395972) as a solvent and potassium carbonate or sodium carbonate as a catalyst, is notable for avoiding the use of strong acids. google.comgoogle.com This approach reduces equipment corrosion and allows for lower reaction temperatures and shorter reaction times, thereby decreasing energy consumption. google.comgoogle.com
The reaction mechanism involves the nucleophilic substitution of the bromine atom in 1-bromo-2-propyl alcohol by the imidazole (B134444) nitrogen of 2-methyl-5-nitroimidazole. The basic catalyst facilitates the deprotonation of the imidazole ring, enhancing its nucleophilicity.
Catalytic Systems in Secnidazole Hemihydrate Synthesis
Various catalytic systems have been explored to improve the synthesis of secnidazole. In the route using 2-methyl-5-nitroimidazole and 1-bromo-2-propyl alcohol, potassium carbonate and sodium carbonate have proven effective. google.comgoogle.com These weak bases are sufficient to catalyze the reaction without the harsh conditions associated with strong acids or bases. google.com Another patented method utilizes a Lewis acid, such as aluminum trichloride, with 2-methyl-5-nitroimidazole and propylene (B89431) oxide in an organic solvent like ethyl acetate. google.comgoogle.com Additionally, the use of triethylamine (B128534) and ammonium (B1175870) chloride as catalysts has been reported in the synthesis of secnidazole carbamates. mdpi.com
| Catalyst System | Reactants | Solvent | Key Advantages |
| Potassium Carbonate / Sodium Carbonate | 2-Methyl-5-nitroimidazole, 1-Bromo-2-propyl alcohol | Acetone | Avoids strong acids, lower reaction temperature, shorter reaction time. google.comgoogle.com |
| Lewis Acid (e.g., Aluminum Trichloride) | 2-Methyl-5-nitroimidazole, Propylene oxide | Ethyl Acetate | Enables use of propylene oxide as a reactant. google.comgoogle.com |
| Triethylamine / Ammonium Chloride | Secnidazole, Isocyanates | Toluene | Effective for synthesizing carbamate (B1207046) derivatives. mdpi.com |
Process Optimization for Enhanced Reaction Yield and Purity
Optimization of the synthesis process is crucial for achieving high yield and purity of secnidazole. One patented method reports a total recovery of 89.1% by carefully controlling the molar ratios of the reactants and the catalyst. google.com Specifically, a molar ratio of 1:1.5:2:7 for 2-methyl-5-nitroimidazole, 1-bromo-2-propyl alcohol, potassium carbonate, and acetone, respectively, was found to be effective. google.com
The purification process also plays a vital role. A method involving cooling the reaction mixture to 0-5 °C, followed by centrifugation and washing with cold water, has been shown to improve the purity of the crude product. google.com Further refinement can be achieved by dissolving the crude secnidazole in a solvent like dichloromethane, followed by separation, distillation, decoloring, and crystallization. google.com
Crystallization Techniques and Polymorphism Studies
The solid-state properties of this compound, including its crystal structure and polymorphism, are critical for its stability and formulation.
Solution Growth-Gel Growth Method for this compound Crystal Formation
A notable method for growing high-quality crystals of this compound is the solution growth-gel growth technique. researchgate.netresearchgate.net In this method, a sodium metasilicate (B1246114) gel is utilized as the growth medium. researchgate.net The gel method is advantageous as it allows for slow diffusion of reactants, which can lead to the formation of well-defined, defect-free crystals. mdpi.comscribd.com The process involves creating a gel in which the reactants can slowly meet and form crystals, a technique that has been successfully applied to grow transparent this compound crystals. researchgate.netmdpi.com
Investigation of Crystal Morphology and Growth Characteristics
Single crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. smolecule.comresearchgate.net The unit cell parameters have been determined as a = 12.424 Å, b = 12.187 Å, c = 6.662 Å, and β = 100.9°. smolecule.comcambridge.org The unit cell contains four secnidazole molecules and two water molecules (Z=4), resulting in a calculated density of 1.271 g/cm³. smolecule.com
The morphology of the grown crystals has been studied using computer-aided software and compared with the as-grown crystals. researchgate.net Secnidazole exhibits crystal pseudopolymorphism, meaning the anhydrous form and the hydrate (B1144303) form have similar experimental powder patterns. researchgate.netcambridge.org The thermal behavior of secnidazole shows that it is stable at room temperature but undergoes phase transitions upon heating, which involves the loss of water of crystallization. researchgate.net
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.424 Å smolecule.comcambridge.org |
| b | 12.187 Å smolecule.comcambridge.org |
| c | 6.662 Å smolecule.comcambridge.org |
| β | 100.9° smolecule.comcambridge.org |
| Z (formula units per unit cell) | 4 smolecule.com |
| Calculated Density | 1.271 g/cm³ smolecule.com |
Polymorphic Phase Transition Analysis via Thermal Methods
This compound is the commercially available and stable form of the drug at room temperature. researchgate.netresearchgate.net However, it exhibits significant phase transitions when subjected to thermal stress. researchgate.netresearchgate.netresearchgate.net Understanding these transformations, particularly the dehydration process, is crucial for quality control during manufacturing and for the development of stable solid dosage forms. researchgate.netresearchgate.net Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are invaluable tools for characterizing these thermally induced events. researchgate.netresearchgate.netnetzsch.comnih.gov
When heated, this compound undergoes dehydration, losing its water of crystallization to form an anhydrous version. researchgate.netqub.ac.uk TGA analysis shows a weight loss corresponding to the theoretical water content of the hemihydrate (approximately 4.6%) at around 70 °C. qub.ac.uk This dehydration event is followed by at least one solid-state polymorphic transformation. researchgate.net Studies have identified two anhydrous monotropic polymorphs, designated Form I and Form II. researchgate.netresearchgate.net Upon heating, the initial anhydrous material (Form II) can transform into Form I. researchgate.net Hot-stage microscopy, in conjunction with DSC, has observed a distinct change in birefringence around 53.5 °C, which is attributed to this polymorphic transformation from Form II to Form I. researchgate.net The various thermal events, including dehydration, polymorphic transitions, and eventual melting, can sometimes appear as a complex or divided peak in DSC thermograms. researchgate.net
The table below summarizes the key thermal events observed for secnidazole and its related forms through various thermal analysis methods.
| Thermal Event | Approximate Temperature | Analytical Method(s) | Observation |
| Dehydration | ~70 °C | TGA | Weight loss of ~4.4% corresponding to the loss of water from the hemihydrate form. qub.ac.uk |
| Polymorphic Transition | ~53.5 °C | DSC, Hot-Stage Microscopy | Solid-state transformation from anhydrous Form II to Form I. researchgate.net |
| Onset of Melting | 71-77 °C | DSC | Melting of different polymorphic forms. researchgate.net |
| Onset of Degradation | ~120 °C | TGA | Initial temperature for thermal degradation of the compound. qub.ac.uk |
Impact of Crystallization Parameters on Solid-State Properties
The solid-state properties of secnidazole, including its crystal form (pseudopolymorphism), morphology, and processability, are profoundly influenced by the conditions of crystallization. researchgate.net Parameters such as the solvent system, pH, and the presence of excipients can dictate the final form of the crystallized material. researchgate.netcambridge.org
The choice of solvent is a critical factor. Recrystallization of secnidazole from various organic solvents like ethanol, ethylene (B1197577) glycol, or propylene glycol is used as a purification step to obtain a high-purity product. google.comgoogle.com In a specific technique known as crystallo-co-agglomeration, an acetone-petroleum ether system has been employed. researchgate.net This method, particularly in the presence of polymers, yields spherical agglomerates (0.2 to 0.7 mm in diameter) with excellent flowability and compressibility, making them suitable for direct tabletting. researchgate.net DSC and X-ray diffractometry have confirmed that this process does not induce any unwanted drug-excipient interactions or polymorphic changes. researchgate.net
The pH of the crystallization medium also plays a definitive role. Secnidazole's solubility increases in acidic media with a pH lower than 7. researchgate.netresearchgate.net Research has demonstrated that crystallization of an anhydrous secnidazole sample from an alkaline buffer solution of sodium borate (B1201080) and sodium hydroxide (B78521) (pH 10.4) results in the formation of this compound, confirming that the presence of water and an alkaline environment favors the hydrated form. researchgate.netcambridge.orggrafiati.com Furthermore, this compound crystals have been successfully synthesized in a sodium metasilicate gel using a solution growth-gel growth method. researchgate.net
Environmental factors like humidity also impact the solid-state stability. Secnidazole has been reported to be unstable at relative humidity levels above 54%, which can affect its physical form and stability. researchgate.net
The following table details the influence of various crystallization parameters on the resulting solid-state properties of secnidazole.
| Crystallization Parameter | Condition / System | Resulting Solid-State Property / Form |
| Solvent System | Acetone-petroleum ether with polymers | Spherical, directly compressible agglomerated crystals with excellent flow properties. researchgate.net |
| Ethanol, Ethylene Glycol, or Propylene Glycol | High-purity secnidazole crude product. google.comgoogle.com | |
| pH of Medium | Alkaline buffer (Na₂B₄O₇ and NaOH; pH 10.4) | Crystallization of the hemihydrate form from an initial anhydrous sample. cambridge.orggrafiati.com |
| Acidic medium (pH < 7) | Increased solubility. researchgate.netresearchgate.net | |
| Crystallization Technique | Solution growth-gel growth | Formation of this compound crystals in sodium metasilicate gel. researchgate.net |
| Environmental Factor | Relative Humidity > 54% | The drug is reported to be unstable. researchgate.net |
Spectroscopic and Quantum Chemical Investigations of Secnidazole Hemihydrate
Molecular Structure Elucidation via Spectroscopic Techniques
The precise molecular structure and solid-state characteristics of secnidazole (B1681708) hemihydrate have been extensively investigated through a variety of spectroscopic methods. These techniques provide a comprehensive understanding of its crystalline form, molecular vibrations, and structural arrangement, which are crucial for its characterization.
Single Crystal X-ray Diffraction (XRD) for Crystal Structure Confirmation
Single crystal X-ray diffraction (XRD) analysis has been instrumental in confirming the crystal structure of secnidazole hemihydrate. researchgate.netjetir.orgresearchgate.net Studies have established that this compound crystallizes in the monoclinic crystal system, belonging to the P2(1)/c space group. nih.govacs.orgcambridge.org The unit cell parameters have been determined as a = 12.424 Å, b = 12.187 Å, c = 6.662 Å, and β = 100.9°. nih.govacs.org The unit cell contains four formula units (Z=4), which corresponds to four secnidazole molecules and two water molecules. smolecule.com This arrangement results in a calculated density of 1.271 g/cm³. cambridge.orgsmolecule.com
The crystal structure reveals that water molecules are shared between four half-occupied sites and are linked to a propyl radical, forming hydrogen bonds in a head-to-tail formation. dergipark.org.tr These hydrogen bonds between the secnidazole molecules and the lattice water molecules are crucial for stabilizing the molecular packing within the unit cell. smolecule.com Interestingly, secnidazole exhibits crystal pseudopolymorphism, where the experimental powder pattern of the anhydrous form is similar to the calculated pattern from the hydrate's crystal structure, indicating a structural relationship between the hydrated and dehydrated forms. researchgate.netcambridge.org
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 12.424 |
| b (Å) | 12.187 |
| c (Å) | 6.662 |
| β (°) | 100.9 |
| Z | 4 |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Fingerprint Analysis
A prominent, intense absorption band observed around 3496 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. mdpi.com The disappearance of this band in the spectra of metal complexes of secnidazole indicates the involvement of the hydroxyl group in complex formation through deprotonation. mdpi.com Aromatic C-H stretching vibrations of the imidazole (B134444) ring are typically observed in the 3000–3100 cm⁻¹ region. dergipark.org.tr For instance, a peak at 3133 cm⁻¹ in secnidazole has been assigned to the aromatic C-H stretching vibrations of the imidazole ring. researchgate.net
FTIR spectroscopy is particularly valuable for qualitative and quantitative analysis in pharmaceutical formulations and is a key technique in quality control. smolecule.com Validated FTIR methods have demonstrated high precision, accuracy, and selectivity for the analysis of secnidazole tablets. smolecule.comufrgs.br
Raman Spectroscopy and Vibrational Mode Assignments
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR for the vibrational analysis of this compound. usp.org The Raman spectrum of secnidazole at room temperature corresponds to the hemihydrate form. researchgate.net A key feature is a weak band at 3450 cm⁻¹, which is assigned to the water molecules present in the hemihydrate structure. researchgate.net
The technique is highly effective for monitoring the dehydration process of this compound in situ, providing distinct spectral fingerprints that allow for the identification of the anhydrous forms. researchgate.net Significant changes in the low wavenumber region (below 200 cm⁻¹), which are related to the vibrations of the molecular skeleton, are indicative of phase transitions. researchgate.net While the positions of Raman-shifted wavenumbers are theoretically the same as their infrared counterparts, the relative intensities of the peaks can differ significantly, making the two techniques complementary. usp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, offers a detailed structural characterization of the secnidazole molecule. smolecule.com
In the ¹H NMR spectrum of secnidazole recorded in DMSO, a peak observed between δ 8.00–8.19 ppm is attributed to the CH proton of the imidazole ring. mdpi.com The proton of the hydroxyl group (OH) appears at δ 5.05 ppm, and its disappearance in the spectra of metal complexes confirms its participation in complexation. mdpi.com The proton of the CH-OH group is observed at δ 4.35–4.27 ppm. mdpi.com
¹³C NMR spectroscopy complements the proton NMR data by identifying all the carbon environments within the secnidazole molecule, including those in the aromatic imidazole ring and the propanol (B110389) side chain. smolecule.com The combination of ¹H and ¹³C NMR, along with their coupling patterns and integration ratios, confirms the proposed molecular structure and substitution patterns of secnidazole. smolecule.com
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), has been extensively employed to investigate the molecular properties of secnidazole, providing theoretical insights that complement experimental findings.
Optimized Geometries and Conformational Analysis
DFT calculations have been used to determine the optimized geometries and total energies of different conformers of the secnidazole molecule. nih.govacs.org These studies have been performed using various basis sets, such as 4-31G, 6-31G, and 6-311++G(d,p), combined with the B3LYP functional, for the stable conformers of secnidazole. nih.govacs.org
The optimized structure obtained from these calculations serves as a basis for further computational analyses, including the calculation of vibrational frequencies (infrared and Raman), which have shown excellent agreement with experimental data. nih.govacs.org By comparing the relative energies of different conformers, the most stable conformation of the secnidazole molecule can be identified. dergipark.org.tr This information is crucial for understanding the correlation between the vibrational modes and the crystalline structure of the most stable conformer. nih.govacs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Secnidazole |
| This compound |
Electronic Structure Properties: HOMO-LUMO Energy Gaps
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comias.ac.in A smaller energy gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comajchem-a.com Conversely, a large HOMO-LUMO gap signifies high stability and low reactivity. irjweb.com
Quantum chemical studies, specifically using Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level, have been employed to determine the electronic properties of secnidazole. dergipark.org.trresearchgate.net In the gaseous phase, the energy of the HOMO was calculated to be -7.180 eV, while the LUMO energy was found to be -2.450 eV. dergipark.org.tr This results in a HOMO-LUMO energy gap of 4.730 eV for the secnidazole molecule in the gas phase. dergipark.org.tr The magnitude of this energy gap suggests that secnidazole is a reactive molecule, a property that is linked to the intramolecular charge transfer responsible for its bioactivity. dergipark.org.tr
The energy gap can be used to calculate various chemical reactivity descriptors for the molecule. researchgate.net The study of these frontier orbitals is crucial for predicting the molecule's behavior in chemical reactions and its potential as a pharmaceutical intermediate. dergipark.org.trresearchgate.net
Table 1: Frontier Molecular Orbital Energies of Secnidazole (Gas Phase) Data calculated using the DFT/B3LYP/cc-pVDZ method. dergipark.org.tr
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.180 |
| ELUMO | -2.450 |
Molecular Electrostatic Potential (MPE) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. dergipark.org.trcore.ac.uk The MEP map illustrates the electrostatic potential on the surface of a molecule, providing insights into how it will interact with other charged species, such as receptors or substrates. core.ac.uk
For the secnidazole molecule, MEP analysis was conducted using the B3LYP/cc-pVDZ model to understand its reactive behavior. dergipark.org.trresearchgate.net The MEP map helps in identifying the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This visualization of charged regions is instrumental in understanding the molecule's interaction mechanisms, such as drug-receptor binding. dergipark.org.trcore.ac.uk The study of secnidazole's MEP provides a deeper understanding of its chemical reactivity and the charge transfer processes that can occur during chemical reactions. dergipark.org.tr
Polarizability, Dipole Moment, and Hyperpolarizability Calculations
Computational studies on secnidazole have investigated these properties in the gas phase and in various solvents. dergipark.org.trresearchgate.net It was found that the dipole moment of secnidazole is greater in solvents compared to the gas phase, and its value tends to decrease as the polarity of the solvent decreases. dergipark.org.trresearchgate.net Similarly, the calculated polarizability and first-order hyperpolarizability were observed to decrease with a decrease in the solvent's dielectric constant. dergipark.org.trresearchgate.net These findings highlight the significant influence of the surrounding medium on the electronic properties of the secnidazole molecule.
Table 2: Calculated Dipole Moment and Polarizability of Secnidazole in Different Media Data sourced from computational studies using the DFT/B3LYP/cc-pVDZ method and the SMD solvation model. dergipark.org.tr
| Medium | Dipole Moment (Debye) | Polarizability (a.u.) |
|---|---|---|
| Water | 7.29 | 81.06 |
| DMSO | 7.23 | 81.03 |
| Nitromethane | 7.18 | 81.00 |
| Acetone (B3395972) | 6.94 | 80.84 |
Analysis of Electronegativity, Chemical Potential, and Chemical Hardness/Softness
Global reactivity descriptors such as electronegativity (χ), chemical potential (µ), chemical hardness (η), and chemical softness (S) are essential concepts in conceptual Density Functional Theory (DFT) that help in predicting the reactivity and stability of a molecule. ias.ac.innih.gov These parameters can be derived from the HOMO and LUMO energy values. ajchem-a.comresearchgate.net Chemical potential measures the escaping tendency of electrons, electronegativity describes the power of an atom to attract electrons, and chemical hardness represents the resistance to change in electron distribution. ias.ac.innih.gov Softness is the reciprocal of hardness. ajchem-a.com
For secnidazole, these reactivity descriptors have been calculated to understand its stability and reactivity in different environments. dergipark.org.trresearchgate.net Studies have shown that the electronegativity and chemical potential of secnidazole decrease as the solvent changes from polar to non-polar. dergipark.org.trresearchgate.net In contrast, the chemical hardness was found to decrease with increasing solvent polarity, while the chemical softness showed the opposite trend. dergipark.org.trresearchgate.net These results provide a quantitative basis for understanding how the reactivity of secnidazole is modulated by its environment.
Table 3: Chemical Reactivity Descriptors of Secnidazole in Different Solvents Calculated using the DFT/B3LYP/cc-pVDZ method and the SMD solvation model. dergipark.org.tr
| Solvent | Chemical Potential (µ) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |
|---|---|---|---|---|
| Water | -4.895 | 4.895 | 2.255 | 0.443 |
| DMSO | -4.890 | 4.890 | 2.260 | 0.442 |
| Nitromethane | -4.885 | 4.885 | 2.265 | 0.441 |
| Acetone | -4.845 | 4.845 | 2.295 | 0.436 |
Solvent Effects on Optoelectronic and Molecular Properties
The surrounding solvent medium plays a crucial role in influencing the electronic and molecular properties of a solute molecule. dergipark.org.tr For secnidazole, theoretical investigations using the Solvation Model on Density (SMD) have been performed in various solvents like water, dimethyl sulfoxide (B87167) (DMSO), nitromethane, acetone, and tetrahydrofuran (B95107) (THF) to understand these effects. dergipark.org.trresearchgate.net
The results consistently show that the properties of secnidazole are significantly affected by solvent polarity. dergipark.org.trresearchgate.net A key finding is the decrease in the HOMO-LUMO energy gap as the solvent polarity increases, which implies that secnidazole becomes more reactive in more polar environments. dergipark.org.trresearchgate.net Furthermore, the solvation free energy was found to increase as the solvent polarity decreases. dergipark.org.trresearchgate.net
The dipole moment, a measure of molecular polarity, was calculated to be higher in all tested solvents compared to the gas phase, with values decreasing from polar to non-polar solvents. dergipark.org.tr Similarly, both polarizability and first-order hyperpolarizability also decreased with the decreasing dielectric constant of the solvent. dergipark.org.trresearchgate.net Chemical reactivity descriptors are also modulated by the solvent; electronegativity and chemical potential decrease from polar to non-polar solvents, while chemical hardness decreases with increasing polarity, and softness shows an inverse trend. dergipark.org.tr These computational findings provide a detailed understanding of the stability and reactivity of secnidazole in different media, which is valuable for its application as a pharmaceutical agent. dergipark.org.trresearchgate.net
Mechanistic Insights into Secnidazole Hemihydrate S Antimicrobial and Antiprotozoal Action
Molecular Basis of Prodrug Activation
The journey of secnidazole (B1681708) from an inert prodrug to a potent antimicrobial agent begins with its entry into the target pathogen and subsequent reductive activation. This activation is a critical step, exclusively carried out by enzymes present in anaerobic microorganisms.
Secnidazole, being lipophilic, efficiently diffuses across the cell membranes of anaerobic bacteria and protozoa. Once inside the cell, the drug, which is inactive in its initial state, undergoes a reduction process. This bioactivation is catalyzed by microbial enzymes known as nitroreductases, which are abundant in anaerobic organisms. The antimicrobial and antiprotozoal activity of secnidazole is conferred by the nitro group on its imidazole (B134444) ring. These enzymes transfer electrons to the 5-nitro group of the secnidazole molecule, reducing it under the low oxygen tension conditions characteristic of these pathogens. This reductive activation is a key determinant of secnidazole's selective action, as aerobic cells and human cells generally lack the necessary nitroreductase activity to convert the drug into its active forms.
The enzymatic reduction of the nitro group results in the formation of several highly reactive and unstable intermediates. These include short-lived nitro radical anions and other toxic metabolites. The generation of these radical anions is considered a crucial step in the drug's cytotoxic mechanism. These reactive intermediates are the ultimate effectors of the drug's antimicrobial action, capable of interacting with and damaging numerous intracellular macromolecules.
| Key Component | Role in Secnidazole's Mechanism of Action |
| Secnidazole | A prodrug that diffuses into anaerobic microbial cells. |
| Nitroreductase Enzymes | Microbial enzymes that catalyze the reduction of the nitro group, activating the prodrug. |
| Radical Anions | Highly reactive intermediates formed during the reduction process. |
| Toxic Metabolites | Additional reactive species generated that contribute to cellular damage. |
Specificity and Selectivity in Antimicrobial Action
The therapeutic efficacy of secnidazole hemihydrate is founded on its selective toxicity, which is markedly higher for anaerobic bacteria and protozoa compared to aerobic cells, including those of the human host. patsnap.com This specificity is not arbitrary but is a direct consequence of the metabolic differences between these organisms. The key to secnidazole's activation is the reduction of its nitro group, a process that requires a low redox potential environment. patsnap.com
Anaerobic and microaerophilic organisms possess electron transport proteins with sufficiently low redox potentials, such as ferredoxin, and a high activity of nitroreductase enzymes. patsnap.com These enzymes efficiently catalyze the reduction of secnidazole, converting the inert prodrug into its active, cytotoxic form. patsnap.com Conversely, aerobic bacteria and mammalian cells generally lack these specific enzymes and maintain a higher intracellular redox potential, which prevents the significant activation of the drug. patsnap.com This enzymatic and environmental disparity ensures that the generation of damaging reactive intermediates occurs almost exclusively within the target pathogens, thereby sparing host cells and non-susceptible aerobic bacteria. patsnap.com
Secnidazole demonstrates potent activity against a range of pathogenic protozoa and bacteria implicated in various infections. drugbank.comnih.gov Its efficacy against protozoa such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia duodenalis (also known as Giardia lamblia) is well-established. drugbank.comnih.gov In the context of bacterial vaginosis, it is highly active against associated anaerobic bacteria, including Gardnerella vaginalis, Bacteroides spp., and Prevotella spp. semanticscholar.orgcornell.edunih.gov
The underlying mechanism for this selective activity is the presence of the requisite reductive activation pathways in these specific pathogens. Furthermore, an important aspect of its selectivity, particularly in treating bacterial vaginosis, is its limited activity against the beneficial, hydrogen peroxide-producing Lactobacillus species that constitute a healthy vaginal flora. cornell.edu The minimal inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) for various Lactobacillus species is >128 µg/mL, a level significantly higher than that for most BV-associated pathogens. cornell.edu This differential susceptibility helps in eradicating the infection while sparing the commensal microbiota crucial for vaginal health. cornell.edu
The following table details the in vitro susceptibility of various bacterial vaginosis-associated pathogens to secnidazole, highlighting its potent and selective antimicrobial activity.
| Pathogen | Secnidazole MIC90 (µg/mL) |
| Anaerococcus tetradius | 2 |
| Atopobium vaginae | 32 |
| Bacteroides species | 2 |
| Finegoldia magna | 2 |
| Gardnerella vaginalis | 128 |
| Mageeibacillus indolicus | 2 |
| Megasphaera-like bacteria | 0.5 |
| Porphyromonas species | 0.25 |
| Prevotella bivia | 8 |
| Prevotella amnii | 2 |
| Prevotella timonensis | 2 |
| Lactobacillus species | >128 |
| Data sourced from susceptibility testing of vaginal isolates. cornell.edu |
Beyond its direct bactericidal and protozoacidal effects, recent research has uncovered that secnidazole can also mitigate bacterial pathogenicity by interfering with virulence factor production, even at sub-inhibitory concentrations. nih.govnih.gov This anti-virulence activity is particularly notable against opportunistic pathogens like Serratia marcescens and Pseudomonas aeruginosa. nih.govresearchgate.net
In Serratia marcescens, a common cause of nosocomial infections, secnidazole has been shown to significantly inhibit key virulence factors that are regulated by the intercellular communication system known as quorum sensing (QS). nih.govresearchgate.net Molecular docking studies suggest that secnidazole can competitively bind to the SmaR QS receptor, hindering the binding of the natural autoinducer molecules. nih.govnih.gov This interference disrupts the QS circuit, leading to a marked reduction in the expression of virulence determinants.
The table below summarizes the observed effects of sub-inhibitory concentrations of secnidazole on Serratia marcescens virulence.
| Virulence Factor | Effect of Secnidazole |
| Biofilm Formation | Significantly reduced (approx. 60%) |
| Swarming Motility | Inhibited |
| Prodigiosin Production | Reduced |
| Protease Activity | Reduced |
| Hemolysin Activity | Reduced |
| These effects are attributed to the inhibition of the Quorum Sensing system. nih.govresearchgate.netresearchgate.net |
Similar anti-virulence properties have been noted against Pseudomonas aeruginosa, where secnidazole demonstrated a strong inhibitory effect on the production of proteases and hemolysins. researchgate.net Targeting virulence and QS is a promising strategy that may reduce the pathogenic potential of bacteria and is less likely to induce the development of resistance compared to direct bactericidal mechanisms. nih.gov
Pharmacokinetic Profiling in Preclinical Models and in Vitro Systems
Absorption and Distribution Characteristics (Non-Human)
Preclinical data provide foundational knowledge of how secnidazole (B1681708) is absorbed and distributed. Following oral administration, secnidazole is typically absorbed rapidly and completely drugbank.com. Studies in animal models and in vitro systems have detailed specific characteristics such as its bioavailability, tissue distribution, and binding to plasma proteins.
Research has been conducted to explore methods for improving the systemic availability of secnidazole. One such study in Wistar rats investigated the bioenhancing effects of piperine (B192125) and a synthetic derivative, N,N-diallyl-5-(benz)(1,3)dioxol-5-yl)penta-2,4-dienamide ijpsr.com. The co-administration of these compounds with secnidazole was found to significantly increase its maximum plasma concentration (Cmax) and the area under the curve (AUC), indicating enhanced bioavailability. The synthesized piperine derivative showed a 1.49-fold increase in the bioavailability of secnidazole in this animal model ijpsr.com.
Table 1: Bioavailability Enhancement of Secnidazole in Wistar Rats
| Co-administered Compound | Effect on Secnidazole Bioavailability | Fold Increase |
|---|---|---|
| Piperine | Significant increase in AUC and Cmax | Not specified |
| N,N-diallyl-5-(benz)(1,3)dioxol-5-yl)penta-2,4-dienamide (DA) | Significant increase in AUC and Cmax | 1.49 |
The binding of a drug to plasma proteins influences its distribution and availability to target tissues. In vitro studies have established that secnidazole exhibits low plasma protein binding. Reports indicate that the plasma protein binding of secnidazole is less than 5% drugbank.comfda.gov. Another source suggests this value is approximately 15% researchgate.net. This low level of binding means that a large fraction of the drug in circulation is unbound and pharmacologically active.
The apparent volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug is distributed in the body tissues versus the plasma. For secnidazole, the apparent volume of distribution is reported to be relatively low, with values of approximately 42 L to 49.2 L drugbank.comresearchgate.net. This suggests that the drug is not extensively distributed into tissues fda.gov.
Metabolic Pathways and Enzyme Involvement
The metabolism of secnidazole has been primarily investigated using in vitro systems, such as human liver microsomes (HLMs) and cDNA-expressed recombinant enzymes nih.govnih.gov. These studies show that secnidazole undergoes limited metabolism, with less than or equal to 1% of the parent drug being converted to metabolites drugbank.comfda.govnih.gov. The primary route of metabolism is likely oxidation drugbank.comresearchgate.netnih.gov.
Several metabolites of secnidazole have been identified through in vitro and in vivo analyses. A hydroxymethyl metabolite and glucuronide conjugates of secnidazole have been detected in urine drugbank.comresearchgate.netnih.gov.
In vitro studies with human liver microsomes led to the observation of two main metabolites, designated M1 and M2 fda.govnih.gov. Further experiments with a panel of cDNA-expressed enzymes identified additional metabolites—M3, M4, and M5—which were formed only by CYP3A5 at high secnidazole concentrations fda.govnih.gov. The M1 metabolite is the most prevalently formed and may correspond to the oxidized hydroxyethyl (B10761427) metabolite reported in earlier studies nih.gov. The formation of metabolites M1 and M2 was demonstrated to be dependent on time and HLM protein concentration nih.gov.
Table 2: In Vitro Metabolite Formation by CYP Isoforms
| Metabolite | CYP Isoform(s) Involved | Substrate Concentration Conditions |
|---|---|---|
| M1 | CYP3A4, CYP3A5, CYP2B6 | CYP3A4/5 at 200 & 6400 µmol/L; CYP2B6 at 6400 µmol/L fda.govnih.gov |
| M2 | CYP3A4, CYP3A5 | Observed at 200 and 6400 µmol/L fda.govnih.gov |
| M3, M4, M5 | CYP3A5 | Observed only at 6400 µmol/L fda.govnih.gov |
Extent of Metabolism and Parent Drug Conversion
In vitro studies using human liver microsomes (HLMs) and cultured human hepatocytes have demonstrated that secnidazole undergoes limited metabolism. drugbank.comnih.govnih.gov The conversion of the parent drug to its metabolites is generally low, with some studies indicating that less than or equal to 1% of secnidazole is converted to metabolites. drugbank.comfda.gov
The primary enzymes responsible for the metabolism of secnidazole have been identified as cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP3A5. nih.govnih.gov In experiments using cDNA-expressed enzymes, the formation of secnidazole metabolites was predominantly observed in incubations with CYP3A4 and CYP3A5. nih.gov At high concentrations, CYP2B6 has also been shown to contribute to the formation of a metabolite. researchgate.net The metabolism of secnidazole likely proceeds through oxidation, leading to the formation of a hydroxymethyl metabolite, which, along with glucuronide conjugates, has been detected in urine. drugbank.com
Investigations into the metabolic profile of secnidazole have identified at least two metabolites, referred to as M1 and M2, in incubations with HLMs. nih.gov The formation of these metabolites was found to be dependent on both time and the concentration of HLM protein. nih.gov
Table 1: In Vitro Metabolism of Secnidazole
| System | Key Findings | Citations |
|---|---|---|
| Human Liver Microsomes (HLMs) | Very low metabolism exhibited. | drugbank.comnih.govnih.gov |
| ≤1% conversion to metabolites. | drugbank.comfda.gov | |
| Formation of at least two metabolites (M1 and M2). | nih.gov | |
| Cultured Human Hepatocytes | Limited metabolism observed. | nih.gov |
| cDNA-Expressed Enzymes | Metabolism predominantly by CYP3A4 and CYP3A5. | nih.govnih.gov |
| CYP2B6 contributes at high concentrations. | researchgate.net |
Excretion Routes and Clearance Mechanisms
Renal Excretion of Unchanged Secnidazole and Metabolites
The primary route of elimination for secnidazole and its metabolites is through renal excretion. Following oral administration, a portion of the unchanged parent drug is excreted in the urine. Studies in humans have shown that approximately 15% of an administered dose of secnidazole is excreted as the unchanged drug in the urine. drugbank.commedscape.comaap.org In addition to the parent compound, metabolites of secnidazole, including a hydroxymethyl metabolite and its glucuronide conjugates, are also found in the urine. drugbank.com
Total Body Clearance and Renal Clearance
Pharmacokinetic data from human studies provide insight into the clearance mechanisms of secnidazole. The total body clearance of secnidazole is approximately 25 mL/min. drugbank.comnih.gov Renal clearance, which represents the volume of plasma cleared of the drug by the kidneys per unit of time, is approximately 3.9 mL/min. drugbank.comnih.gov
Stability Indicating Analytical Methodologies and Degradation Pathway Analysis
Development and Validation of Stability-Indicating Methods
A variety of analytical techniques have been employed to develop simple, precise, specific, and accurate stability-indicating methods for the determination of secnidazole (B1681708) and its degradation products. These methods are essential for routine quality control and stability testing of secnidazole in pharmaceutical formulations. repec.orgmdpi.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the stability-indicating analysis of secnidazole. semanticscholar.org Numerous methods have been developed, utilizing different stationary and mobile phases to achieve effective separation of secnidazole from its impurities and degradation products formed under various stress conditions. nih.govresearchgate.net
Validation of these HPLC methods is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govjptcp.com For instance, one method demonstrated linearity in the concentration range of 50-150 µg/mL with a correlation coefficient (r²) of 0.9997. repec.orgjuniperpublishers.com Another study established a linearity range of 2 µg/ml to 10 µg/ml with a regression coefficient (R²) of 0.999. jptcp.com The precision of these methods is confirmed by low relative standard deviation (RSD) values, typically less than 2%. jptcp.com
The selection of the mobile phase and column is critical for achieving optimal separation. Common mobile phases consist of mixtures of water, methanol, and acetonitrile. repec.orgnih.govjuniperpublishers.comresearchgate.net The detection wavelength is often set based on the UV absorbance maximum of secnidazole, with common wavelengths being 228 nm, 310 nm, and 314 nm. repec.orgnih.govjptcp.comresearchgate.net
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|
| Teknokroma, Tracer Excel C18 (25cm x 0.46cm, 5µm) | Water: Methanol: Acetonitrile (73:17:10) | 1.0 | 228 | 50-150 µg/mL | repec.orgjuniperpublishers.comresearchgate.net |
| C18 Column | Water: Methanol (85:15) | Not Specified | 310 | Not Specified | nih.govresearchgate.net |
| Inertsil ODS Column C18 (4.6x250mm, 5µm) | Methanol: 0.1% OPA (90:10 v/v) | 1.0 | 314 | 2-10 µg/mL | jptcp.com |
| Conventional or Microbore C18 | Water: Methanol (30:70), pH 3.5 | Not Specified | Not Specified | Not Specified | nih.gov |
Thin-Layer Chromatography (TLC) combined with densitometry offers a cost-effective and rapid alternative for the stability analysis of secnidazole. mdpi.com This method can effectively separate secnidazole from its degradation products formed during stress studies. mdpi.comresearchgate.net
A common approach involves using silica (B1680970) gel 60F254 plates as the stationary phase and a mobile phase such as chloroform–methanol (9:1, v/v). mdpi.comresearchgate.net This system has been shown to be a valuable tool for routine quality control and stability testing. mdpi.com Validation studies have demonstrated that the TLC-densitometric method is specific, accurate, precise, and linear within a defined concentration range. mdpi.com The technique's ability to analyze multiple samples simultaneously on a single plate is a significant advantage. preprints.orgmdpi.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60F254 plates | mdpi.comresearchgate.net |
| Mobile Phase | Chloroform:Methanol (9:1, v/v) | mdpi.comresearchgate.net |
| Application | Stability testing, quality control | mdpi.com |
Spectrophotometric methods, including UV-Vis and colorimetry, provide simple and sensitive options for the quantification of secnidazole in its pure form and pharmaceutical formulations. ekb.egnuph.edu.ua The chemical structure of secnidazole allows for direct UV-spectrophotometry. nuph.edu.ua
UV-spectrophotometric procedures have been developed using various solvents, such as 0.1 M hydrochloric acid, 96% ethanol, and 0.1 M sodium hydroxide (B78521) solution. nuph.edu.ua A step-by-step shift in the maximum absorption wavelength of secnidazole is observed with increasing pH, moving from 277 nm in acidic solution to 319 nm in alkaline solution. nuph.edu.ua
Colorimetric methods often involve a chemical reaction to produce a colored chromogen that can be measured in the visible region. One such method involves the reduction of the secnidazole molecule with zinc dust and hydrochloric acid, followed by condensation with p-dimethylaminobenzaldehyde or anisaldehyde, producing chromogens with absorbance maxima at 494 nm and 398 nm, respectively. nih.gov Another approach is based on the reaction with sodium nitroprusside, forming colored products measured at 584 nm and 508 nm. nih.gov
| Method Type | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | 0.1 M Hydrochloric Acid | 277 | 5-35 | nuph.edu.ua |
| UV Spectrophotometry | 0.1 M Sodium Hydroxide | 319 | 5-35 | nuph.edu.ua |
| Colorimetry | Zinc/HCl reduction + p-dimethylaminobenzaldehyde | 494 | Not Specified | nih.gov |
| Colorimetry | Zinc/HCl reduction + Vanillin | 557 | 5-55 | ekb.eg |
| Colorimetry | Sodium Nitroprusside | 584 | Not Specified | nih.gov |
| Charge Transfer Complex | Tetracyanoethylene (TCNE) | 397 | 0.15-1.2 | ekb.egekb.eg |
For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and indispensable tools. nih.govnih.govijprajournal.com These techniques are used to analyze samples from forced degradation studies to characterize the impurities and degradants. nih.gov
In the analysis of secnidazole, LC-MS has been used to investigate its degradation behavior under various stress conditions. nih.govresearchgate.netresearchgate.net By coupling the separation power of LC with the mass-analyzing capability of MS, it is possible to determine the molecular weights of the degradation products. Further fragmentation analysis using LC-MS/MS helps in elucidating their chemical structures. nih.gov Studies have successfully identified related substances, such as 2-methyl-5-nitroimidazole (B138375) and isomers of secnidazole, using HPLC-UV-MSn techniques. researchgate.net
Stress Degradation Studies under ICH Guidelines
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the ICH. ijcrt.org These studies involve subjecting the drug substance to conditions more severe than accelerated stability studies, such as hydrolysis, oxidation, photolysis, and thermal stress. nih.govijcrt.org The primary goal is to identify the likely degradation products that could form under normal storage conditions and to establish the intrinsic stability of the molecule. nih.govijcrt.org The data generated are essential for developing and validating stability-indicating analytical methods. rjptonline.org
The stability of secnidazole has been investigated under hydrolytic conditions across a range of pH values, including acidic, neutral, and alkaline environments, as recommended by ICH guidelines. nih.govresearchgate.net The degradation is typically studied by refluxing the drug in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and alkaline (e.g., 0.1 N NaOH) solutions. rjptonline.org
Research has shown that secnidazole exhibits different stability profiles under these conditions:
Alkaline Conditions: Significant degradation of secnidazole occurs under alkaline (basic) conditions. nih.govresearchgate.netresearchgate.net
Acidic and Neutral Conditions: The drug shows mild degradation when subjected to acidic and neutral hydrolysis. nih.govresearchgate.netresearchgate.net
These findings highlight the susceptibility of the secnidazole molecule to base-catalyzed hydrolysis. The separation of the drug from the degradation products formed under these hydrolytic stresses was successfully achieved using a C-18 HPLC column. nih.gov
| Stress Condition | Observed Degradation Level | Reference |
|---|---|---|
| Acid Hydrolysis | Mild Degradation | nih.govresearchgate.netresearchgate.net |
| Neutral Hydrolysis | Mild Degradation | nih.govresearchgate.netresearchgate.net |
| Alkaline Hydrolysis | Significant Degradation | nih.govresearchgate.netresearchgate.net |
Oxidative Degradation Pathways
Secnidazole has been shown to be particularly susceptible to oxidative degradation. Forced degradation studies, which are essential for developing stability-indicating analytical methods, reveal that secnidazole degrades significantly when exposed to oxidative stress. When subjected to hydrogen peroxide, secnidazole undergoes degradation, leading to the formation of multiple degradation products. Studies have shown that in the presence of hydrogen peroxide, secnidazole can degrade into as many as four distinct products mdpi.com. This significant instability under oxidative conditions underscores the necessity of protecting secnidazole formulations from oxidizing agents and atmospheric oxygen researchgate.netnih.gov. The degradation pathway primarily involves the nitroimidazole ring, which is susceptible to oxidative attack.
Photolytic Degradation Kinetics and Mitigation Strategies
Exposure to light is another critical factor influencing the stability of secnidazole. The molecule is photosensitive and degrades when exposed to light, which can be exacerbated by the presence of oxygen, leading to photo-oxidation researchgate.netpharmacophorejournal.com. The kinetics of this photodegradation have been investigated and found to follow a first-order reaction mechanism researchgate.net.
Detailed kinetic studies have quantified the rate of photolysis. In an aqueous solution, the observed first-order rate constant (k_obs) for secnidazole photolysis was determined to be 11.81×10⁻² min⁻¹ pharmacophorejournal.com. The absorption spectrum of secnidazole and its photolyzed product show distinct peaks (λmax) at 318 nm and 209 nm, respectively, with an isosbestic point observed around 295 nm pharmacophorejournal.com.
Several mitigation strategies can be employed to protect secnidazole from photolytic degradation. A primary strategy involves formulation design. Incorporating secnidazole into viscous gel preparations has been shown to significantly enhance its photostability. The increased viscosity, achieved by using gelling agents like hydroxypropyl methylcellulose (B11928114) (HPMC) and humectants such as glycerin and propylene (B89431) glycol, physically impedes the penetration of oxygen, thereby minimizing photo-oxidative degradation pharmacophorejournal.compharmacophorejournal.com. This approach has been shown to reduce the first-order rate constant to a range of 3.92-6.03×10⁻² min⁻¹ and increase the shelf-life of the photolyzed drug by approximately threefold pharmacophorejournal.compharmacophorejournal.com.
| Condition | Rate Constant (k_obs) | Reference |
| Aqueous Solution | 11.81×10⁻² min⁻¹ | pharmacophorejournal.com |
| Gel Formulation | 3.92-6.03×10⁻² min⁻¹ | pharmacophorejournal.com |
Thermal Degradation Profiles and Kinetics (TGA/DTA, DSC)
While forced degradation studies under standard accelerated conditions (e.g., 40°C) suggest secnidazole is relatively stable against dry heat nih.govpharmacophorejournal.com, thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) reveal its degradation profile at elevated temperatures. These methods are crucial for understanding the thermal stability and decomposition kinetics of secnidazole hemihydrate researchgate.netresearchgate.net.
Non-isothermal TGA/DTA studies have been performed to map the thermal decomposition profile of this compound jetir.org. The kinetic analysis of the TGA/DTA data, often carried out using the Coats-Redfern equation, provides key thermodynamic parameters jetir.orgnih.gov. For this compound crystals, the Arrhenius equation describing its thermal decomposition was determined to be: k = (8.917 x 10²³) e⁻²²⁸⁶⁷¹/RT mol⁻¹s⁻¹ jetir.org.
DSC analysis further elucidates the thermal behavior, showing phase transitions upon heating researchgate.net. This compound is stable at room temperature but undergoes phase transitions, including dehydration, upon heating. These studies have also suggested the existence of two anhydrous monotropic polymorphs researchgate.net. While stable at 40°C, studies at higher temperatures confirm that secnidazole degrades at 80°C and 120°C, forming two degradation products at the highest temperature mdpi.com.
Characterization of Degradation Products
Identification of Major Degradants (e.g., 2-methyl-5-nitroimidazole, hydroxyl propanol)
The identification of degradation products is a critical step in understanding the stability of a drug substance. For secnidazole, which is chemically named (RS)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, the core structure is the 2-methyl-5-nitroimidazole moiety attached to a propan-2-ol side chain pharmacophorejournal.comjuniperpublishers.com. Stress testing under various conditions leads to the cleavage of this structure.
One of the major identified degradants is 2-methyl-5-nitroimidazole mdpi.comnih.gov. This product forms when the bond between the imidazole (B134444) ring's nitrogen (N1) and the propanol (B110389) side chain is broken. Its presence has been confirmed in studies involving degradation in hydrogen peroxide solutions mdpi.com. Another plausible, though less explicitly cited, degradant resulting from this cleavage would be a propanol-based fragment , originating from the side chain of the parent molecule. The isopropyl alcoholic functional group is a known site for chemical reactions and derivatization jocpr.comjocpr.comjocpr.com.
Mechanisms of Degradant Formation
The mechanism of action for nitroimidazole compounds provides insight into their inherent reactivity. The process involves the reduction of the nitro group to generate reactive intermediates and nitro radicals patsnap.comdrugbank.comnih.gov. These highly reactive species interact with cellular components, which is the basis of the drug's antimicrobial effect, but this reactivity also makes the molecule susceptible to degradation under stress conditions patsnap.com.
The formation of degradants occurs through different mechanisms depending on the type of stress applied:
Oxidative Degradation : The electron-rich imidazole ring is a likely target for oxidizing agents. The reaction with species like hydroxyl radicals generated from hydrogen peroxide can lead to the opening or modification of the imidazole ring, resulting in various degradation products.
Photolytic and Thermal Degradation : The energy from light or heat can induce the cleavage of the C-N bond connecting the propanol side chain to the imidazole ring. This homolytic or heterolytic cleavage is the primary pathway for the formation of 2-methyl-5-nitroimidazole.
Formulation Strategies for Enhanced Stability
Given the susceptibility of secnidazole to oxidative, photolytic, and thermal degradation, formulation design plays a pivotal role in ensuring its stability. Several strategies have been developed to protect the API and enhance the shelf-life of the final product.
A primary strategy involves the use of high-viscosity formulations. Creating topical gels with polymers like hydroxypropyl methylcellulose (HPMC) and humectants such as glycerin and propylene glycol significantly enhances stability pharmacophorejournal.compharmacophorejournal.com. The increased viscosity of the gel matrix acts as a physical barrier, reducing the penetration and diffusion of ambient oxygen, which in turn minimizes both direct oxidation and photo-oxidation pharmacophorejournal.compharmacophorejournal.com. The degradation rate in such gels under accelerated conditions (40°C/75% RH) was found to be between 6.29% and 9.57% over six months pharmacophorejournal.com.
Other formulation strategies include:
Use of Antioxidants and Chelators : Incorporating antioxidants, such as citric acid , can help neutralize free radicals and prevent oxidative degradation pharmacophorejournal.com. Chelating agents like EDTA can be used to sequester metal ions that might catalyze oxidative reactions pharmaguideline.com.
Microencapsulation and Nanoparticles : Advanced delivery systems can provide a protective barrier. Secnidazole has been incorporated into gold nanoparticles capped with human serum albumin, a technique that improves both stability and solubility researchgate.netbohrium.com. Microencapsulation can also shield the API from environmental factors pharmaguideline.com.
Specialized Delivery Systems : For oral administration, compression-coated tablets using polysaccharides like guar gum or xanthan gum can protect the drug from the harsh environment of the stomach and upper intestine, ensuring its stability until it reaches the colon for targeted delivery nih.gov. Other novel systems include transfersomal gels and ion-activated in situ gels , which create stable structures for prolonged drug release ijprajournal.comnih.gov.
Packaging : The use of light-resistant and moisture-proof packaging, such as amber-colored containers or alu-alu blisters, is a fundamental strategy to protect the formulation from light and humidity pharmaguideline.com.
Impact of Excipients and Viscosity on Degradation Rates
Excipients are integral components of pharmaceutical formulations, but they can significantly influence the stability of the active pharmaceutical ingredient (API). drhothas.com These interactions can be chemical, leading to degradation, or physical, affecting properties like dissolution. drhothas.comscirp.org Factors such as the chemical nature of the excipient, moisture content, pH, temperature, and light can trigger or accelerate the degradation process. drhothas.comscirp.org
In the context of secnidazole gel formulations, viscosity plays a crucial role in the drug's stability. Studies have shown that increasing the viscosity of the formulation can enhance the photostability of light-sensitive drugs like secnidazole. pharmacophorejournal.comjonuns.com The primary mechanism for this stabilization is the reduction of oxygen penetration into the viscous medium. pharmacophorejournal.compharmacophorejournal.com This minimizes the chances of oxidative and photo-oxidative degradation. pharmacophorejournal.compharmacophorejournal.com
Research on secnidazole gels prepared with varying concentrations of the gelling agent hydroxypropyl methylcellulose (HPMC) demonstrated a direct correlation between increased viscosity and decreased degradation. The first-order rate constants (kobs) for secnidazole photolysis were significantly lower in gel formulations compared to an aqueous solution. pharmacophorejournal.comresearchgate.net This indicates a slower degradation rate and an extended shelf-life for the drug in a more viscous environment. pharmacophorejournal.compharmacophorejournal.com For instance, the shelf-life of photolyzed secnidazole in gels was found to increase by approximately threefold compared to the aqueous solution. pharmacophorejournal.compharmacophorejournal.com
Table 1: Effect of Formulation Viscosity on Secnidazole Photodegradation Rate
| Formulation Type | Viscosity (cP) | First-Order Rate Constant (kobs) (min-1) | Stabilization Ratio |
|---|---|---|---|
| Aqueous Solution | N/A | 11.81 × 10-2 | N/A |
| Gel Formulations | 3100 - 5300 | 3.92 - 6.03 × 10-2 | ~3.0 fold increase in shelf-life |
| Emulgel Preparations | 20085 - 29985 | 2.79 - 5.12 × 10-2 | 2.31 - 4.22 |
Data sourced from multiple studies investigating secnidazole stability in different formulations. pharmacophorejournal.comjonuns.com
Role of Humectants (Glycerin, Propylene Glycol) in Gel Formulations
Studies involving accelerated stability testing of secnidazole gels at 40±2°C and 75%±5% relative humidity for six months revealed the influence of these humectants on degradation. pharmacophorejournal.compharmacophorejournal.com Formulations containing glycerin and propylene glycol showed different degradation profiles. pharmacophorejournal.compharmacophorejournal.com The stability of secnidazole in these gels is primarily attributed to the increased viscosity conferred by the humectants in combination with the gelling agent, as no direct chemical interactions between the drug and these excipients were observed. pharmacophorejournal.compharmacophorejournal.com A linear relationship with a negative slope was noted between the observed degradation rate constant (kobs) and the increasing concentration of glycerin and propylene glycol, further confirming their stabilizing effect. pharmacophorejournal.compharmacophorejournal.com
Table 2: Degradation Rates of Secnidazole in Gel Formulations with Different Humectants
| Humectant Used in Gel Formulation | Degradation Rate (%) after 6 Months |
|---|---|
| Glycerin | 6.29 - 8.11 |
| Propylene Glycol | 7.52 - 9.57 |
Data from accelerated stability studies conducted at 40±2°C / 75%±5% RH. pharmacophorejournal.compharmacophorejournal.comresearchgate.net
Molecular Mechanisms of Drug Drug Interactions in Vitro Studies
Inhibition and Induction Profiles of Cytochrome P450 (CYP) Isoforms
The potential of secnidazole (B1681708) to inhibit or induce CYP enzymes is a key determinant of its DDI profile. In vitro studies were conducted using human liver microsomes (HLMs) and recombinant human CYP enzymes to characterize these interactions. nih.gov
Direct inhibition of various CYP isoforms by secnidazole was evaluated. The results indicate that secnidazole is a very weak inhibitor of CYP enzymes. nih.gov Direct inhibition was only noted for CYP2C19 and CYP3A4, with high IC50 values of 3873 µmol/L and 3722 µmol/L, respectively. nih.govresearchgate.netresearchgate.net For other evaluated isoforms, including CYP2A6, CYP2B6, and CYP2D6, no significant inhibition was observed, with IC50 values all recorded as greater than 5000 µmol/L. nih.govnih.gov
These high IC50 values suggest that concentrations of secnidazole required to inhibit these enzymes in vitro are significantly higher than what is expected to be achieved in clinical practice, indicating a low risk of drug interactions through this mechanism.
Table 1: Secnidazole Direct Inhibition of Cytochrome P450 Isoforms
| CYP Isoform | IC50 Value (µmol/L) |
|---|---|
| CYP2C19 | 3873 nih.govnih.govresearchgate.netresearchgate.net |
| CYP3A4 | 3722 nih.govnih.govresearchgate.netresearchgate.net |
| CYP2A6 | >5000 nih.govnih.gov |
| CYP2B6 | >5000 nih.govnih.gov |
| CYP2D6 | >5000 nih.govnih.gov |
Time-dependent inhibition (TDI) of CYP enzymes, which can lead to more profound and longer-lasting drug interactions, was also assessed for secnidazole. The studies showed that secnidazole did not exhibit time-dependent inhibition of any CYP enzyme isoform tested. nih.govnih.govresearchgate.netresearchgate.net The measured IC50 values in the TDI assays were greater than 500 µmol/L for all enzymes, indicating an absence of this type of inhibition. nih.gov This finding further reduces the likelihood of secnidazole being involved in clinically relevant drug interactions.
Effects on Other Metabolic Enzymes (e.g., Aldehyde Dehydrogenase 2 (ALDH2))
Given that other drugs in the nitroimidazole class have been associated with disulfiram-like reactions with alcohol, the effect of secnidazole on aldehyde dehydrogenase 2 (ALDH2) was investigated. In vitro assays using human recombinant ALDH2 demonstrated no inhibition by secnidazole, with an IC50 value greater than 5000 µmol/L. nih.govnih.govresearchgate.net Furthermore, time-dependent inhibition assays showed little to no effect on ALDH2 activity at concentrations up to 100 µmol/L. nih.gov
Theoretical and Mechanistic Prediction of Potential Interactions
Table of Mentioned Compounds
| Compound Name |
|---|
| Secnidazole hemihydrate |
| Secnidazole |
Structure Activity Relationship Sar and Structural Analogs of Secnidazole Hemihydrate
Comparative Analysis with Other 5-Nitroimidazole Derivatives (Metronidazole, Tinidazole (B1682380), Ornidazole)
Secnidazole (B1681708) is a structural analog of metronidazole (B1676534), tinidazole, and ornidazole (B1677491), all of which are characterized by the 5-nitroimidazole core essential for their antimicrobial activity. researchgate.netresearchgate.net The primary structural difference lies in the side chain attached to the imidazole (B134444) ring. This variation in molecular structure is a key determinant of the pharmacokinetic differences observed among these agents, particularly their elimination half-lives. researchgate.net
Secnidazole distinguishes itself with the longest terminal elimination half-life, estimated to be between 17 and 29 hours. nih.govnih.gov This is significantly longer than that of metronidazole (approximately 7-9 hours) and tinidazole or ornidazole (approximately 12-17 hours). nih.govresearchgate.net This extended half-life is attributed to slight modifications in its molecular structure compared to its counterparts. researchgate.net The prolonged duration of action allows for different therapeutic regimens.
In terms of clinical efficacy, studies have shown that these structural differences can translate to varying cure rates. For instance, in the treatment of bacterial vaginosis, tinidazole and ornidazole have demonstrated better cure rates than metronidazole. nih.gov One comparative study found that at four weeks, the cure rates for tinidazole and ornidazole were both 97.7%, while secnidazole's was 80.2% and metronidazole's was the lowest at 77.9%. nih.gov
| Compound | Key Structural Feature | Elimination Half-life (hours) | Reference |
|---|---|---|---|
| Metronidazole | -CH₂CH₂OH side chain | 7.9 - 8.8 | nih.gov |
| Tinidazole | -CH₂CH₂SO₂CH₂CH₃ side chain | 14 - 14.7 | nih.gov |
| Ornidazole | -CH₂CH(OH)CH₂Cl side chain | 14.1 - 16.8 | nih.gov |
| Secnidazole | -CH₂CH(OH)CH₃ side chain | 17 - 29 | nih.govnih.gov |
Influence of Molecular Structure Modifications on Biological Activity and Pharmacokinetic Parameters
Modifications to the secnidazole molecule have been explored to create new derivatives with potentially enhanced biological activity or altered pharmacokinetic profiles. The core idea is that by adding different functional groups, researchers can influence the drug's potency, spectrum of activity, and how it is absorbed, distributed, metabolized, and excreted by the body. researchgate.net
One approach involves the synthesis of secnidazole carbamates. A study detailed the creation of a series of ten carbamate (B1207046) derivatives from both secnidazole and metronidazole. nih.govnih.gov These new compounds were tested in vitro against the protozoa Giardia duodenalis and Trichomonas vaginalis. The results showed that the carbamate derivatives exhibited strong antiprotozoal activities, with potencies in the low micromolar to nanomolar range, and were generally more active than the parent drugs, secnidazole and metronidazole. nih.govnih.gov This suggests that the addition of a carbamate moiety can significantly enhance the antimicrobial efficacy of the 5-nitroimidazole scaffold.
Another strategy has been the synthesis of secnidazole esters. Researchers have synthesized a range of secnidazole esters through a 1,1'-carbonyldiimidazole (B1668759) (CDI)-mediated coupling reaction with various benzoic acid derivatives. researchgate.net These novel compounds were then screened for their potential as enzyme inhibitors, demonstrating that esterification is a viable method for creating new biologically active analogs. researchgate.net
Furthermore, other derivatives have been synthesized by first oxidizing secnidazole to secnidazolone, which is then reacted with different substituted acid hydrazides to form hydrazone derivatives. researchgate.net When evaluated for antimicrobial activity, some of these compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating that such modifications can broaden the antimicrobial spectrum. researchgate.net
Design and Synthesis of Novel Secnidazole Analogs
The development of novel analogs of existing drugs is a crucial strategy in medicinal chemistry to overcome challenges like antimicrobial resistance and to improve therapeutic properties. Secnidazole has served as a parent compound for the design and synthesis of new chemical entities, including metal complexes.
There is growing interest in the therapeutic potential of metal-based drugs. mdpi.com Researchers have successfully synthesized new metal complexes of secnidazole by reacting the drug with various metal salts, including those of gold (AuCl₃), platinum (PtCl₂), palladium (PdCl₂), and silver (AgNO₃). mdpi.com The synthesis is typically carried out by mixing a methanolic solution of secnidazole with the corresponding metal salt solution, usually in a 2:1 ligand-to-metal molar ratio, followed by refluxing. mdpi.com Spectroscopic analysis confirmed that the secnidazole molecule acts as a bidentate ligand, coordinating with the metal ion through the N3 of the imidazole ring and the oxygen atom of its hydroxyl (-OH) group. mdpi.com The resulting solid complexes are generally stable in air, have high melting points, and are soluble in organic solvents like DMSO and DMF. mdpi.com
The synthesized secnidazole metal complexes have been evaluated for their antimicrobial properties and have shown promising results. In vitro antimicrobial testing revealed that the metal complexes often possess enhanced antibacterial activity compared to the free secnidazole drug. mdpi.com For example, the Au(III), Pt(II), Pd(II), and Ag(I) complexes of secnidazole demonstrated better activity against several selected bacterial species, particularly against the Gram-negative bacterium Klebsiella. mdpi.com The improved potency of these metallo-drugs suggests that complexation with metal ions is a viable strategy for developing more effective antimicrobial agents. jmchemsci.com Beyond antibacterial effects, certain complexes, such as the silver (Ag) complex, have also shown potent anticancer activity against the MCF-7 breast cancer cell line. mdpi.com
| Compound | S. aureus | E. coli | Klebsiella | Reference |
|---|---|---|---|---|
| Secnidazole (Free Drug) | 13 | 15 | 14 | mdpi.com |
| Au(III) Complex | 19 | 18 | 22 | mdpi.com |
| Pt(II) Complex | 16 | 17 | 20 | mdpi.com |
| Pd(II) Complex | 17 | 19 | 23 | mdpi.com |
| Ag(I) Complex | 20 | 21 | 24 | mdpi.com |
Molecular Resistance Mechanisms to Nitroimidazole Compounds General and Secnidazole Specific
Overview of Resistance Mechanisms to 5-Nitroimidazoles
Resistance to 5-nitroimidazoles is a complex phenomenon that can arise through various molecular alterations within the target microorganism. nih.gov These mechanisms generally involve reduced drug activation, altered drug targets, or active removal of the drug from the cell.
A primary mechanism of action for nitroimidazoles involves the generation of cytotoxic nitro radical anions upon reduction of the nitro group within the microbial cell. nih.govabertay.ac.ukbangor.ac.uknih.govmdpi.comoup.com These reactive species can then damage cellular macromolecules, including DNA. Consequently, modifications to the drug's molecular targets that reduce binding affinity can confer resistance. nih.gov While this is a common resistance strategy against many antibiotics, for nitroimidazoles, the primary resistance mechanisms are more frequently associated with decreased drug activation rather than target site modification. nih.gov
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antimicrobial agents, out of the bacterial cell. bohrium.comnih.govfrontiersin.orgmdpi.com This process reduces the intracellular concentration of the drug, preventing it from reaching its target at a sufficient concentration to exert its antimicrobial effect. mdpi.com The overexpression or enhanced activity of these pumps can lead to multidrug resistance. bohrium.comnih.govfrontiersin.org While efflux pumps are a well-established mechanism of resistance for many classes of antibiotics, their specific role in secnidazole (B1681708) resistance is an area of ongoing research. bohrium.comnih.gov However, increased efflux of the antibiotic has been identified as a potential mechanism of resistance to nitroimidazoles in general. mdpi.comresearchgate.net
| Efflux Pump Superfamilies Implicated in Antibiotic Resistance | Energy Source | General Substrates |
| ATP-binding cassette (ABC) | ATP hydrolysis | Wide range of molecules including ions, phospholipids, and antibiotics. nih.gov |
| Major facilitator superfamily (MFS) | Proton motive force | Various small molecules. |
| Resistance-nodulation-division (RND) | Proton motive force | Multiple drugs, particularly in Gram-negative bacteria. frontiersin.org |
| Small multidrug resistance (SMR) | Proton motive force | Quaternary ammonium (B1175870) compounds and other lipophilic cations. |
| Multidrug and toxic compound extrusion (MATE) | Sodium ion gradient or proton motive force | Diverse cationic drugs and toxic compounds. frontiersin.org |
The activation of 5-nitroimidazoles is a critical step in their antimicrobial activity and is dependent on the reduction of their nitro group by microbial nitroreductase enzymes. nih.govabertay.ac.ukbangor.ac.ukmdpi.comherts.ac.uk Mutations in the genes encoding these enzymes can lead to decreased or abolished enzymatic activity, thereby preventing the conversion of the prodrug into its active, cytotoxic form. nih.govabertay.ac.ukbangor.ac.ukmdpi.com This is considered a primary mechanism of resistance to nitroimidazoles. nih.govmdpi.com
For instance, in Helicobacter pylori, mutations in the rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) genes are linked to metronidazole (B1676534) resistance. nih.govmdpi.comherts.ac.uk Similarly, in Mycobacterium tuberculosis, mutations in the deazaflavin-dependent nitroreductase (Ddn) are associated with resistance to the nitroimidazole drugs delamanid (B1670213) and pretomanid. nih.govnih.gov Some mutations can abolish the drug-activating function of the enzyme while preserving its native physiological activity, which is crucial for the bacterium's survival and the spread of resistance. nih.gov
Another factor in nitroimidazole resistance is the presence of nim genes. These genes encode nitroimidazole reductases that can reduce the nitro group of the drug to a non-toxic amine derivative, effectively inactivating the compound. nih.govnih.gov While the exact role and clinical significance of nim genes can vary, they represent a notable mechanism of resistance. nih.govoup.com
In Vitro Studies on Secnidazole Resistance Development
Research into the development of resistance specifically to secnidazole is ongoing. Some in vitro studies have compared the activity of secnidazole to other nitroimidazoles and have investigated its potential for resistance development.
One study found that secnidazole demonstrated better in vitro activity against clinical isolates of Trichomonas vaginalis compared to metronidazole, with 96% of isolates showing lower minimum lethal concentrations for secnidazole. scilit.comnih.gov This suggests that secnidazole may be more potent in vitro. Another study investigating the formation of resistance in Gardnerella vaginalis and Atopobium vaginae, key pathogens in bacterial vaginosis, found that these organisms did not acquire resistance to secnidazole during long-term co-cultivation with the drug. researchgate.net This finding indicates a low potential for the development of resistance to secnidazole in these species under the tested conditions. researchgate.net
Conversely, the continued use of metronidazole and tinidazole (B1682380) could lead to cross-resistance to other 5-nitroimidazoles, including secnidazole, as they share a similar mechanism of action for drug activation. mdpi.com
| Organism | Study Finding | Implication for Secnidazole Resistance |
| Trichomonas vaginalis | 96% of clinical isolates had lower minimum lethal concentrations for secnidazole compared to metronidazole. scilit.comnih.gov | Secnidazole shows superior in vitro efficacy. nih.gov |
| Gardnerella vaginalis | No acquired resistance to secnidazole after prolonged in vitro exposure. researchgate.net | Low potential for resistance development. researchgate.net |
| Atopobium vaginae | No acquired resistance to secnidazole after prolonged in vitro exposure. researchgate.net | Low potential for resistance development. researchgate.net |
Strategies to Overcome or Prevent Resistance at a Molecular Level
Addressing the challenge of nitroimidazole resistance requires innovative strategies that can either restore the efficacy of existing drugs or prevent the emergence of resistant strains.
One promising approach is the development of combination therapies. nih.gov For example, combining two nitroimidazoles with different binding properties to the activating enzyme could reduce the likelihood of resistance emerging. nih.govmdpi.com Additionally, the use of efflux pump inhibitors (EPIs) in combination with nitroimidazoles could restore susceptibility in strains that rely on this mechanism of resistance. bohrium.com However, the clinical development of EPIs has faced challenges.
Another strategy involves the repurposing of existing drugs. Identifying compounds that can synergize with nitroimidazoles to enhance their activity or overcome specific resistance mechanisms is an active area of research. nih.gov
Advanced Formulation Development Research Excluding Clinical Dosage Forms
Rheological Properties of Secnidazole (B1681708) Hemihydrate Formulations
The rheological characteristics of a drug substance are critical for the development of solid dosage forms, influencing processes such as powder flow, mixing, and tablet compression. Studies on secnidazole have indicated that the pure drug exhibits poor rheological characteristics nih.gov. However, research into granulated formulations of secnidazole has provided specific data on its flow properties.
Granules were prepared and evaluated for several key rheological parameters, including bulk density, tapped density, compressibility index, and angle of repose. The bulk density for various formulations was found to be in the range of 0.38 g/mL to 0.62 g/mL ijrap.net. The compressibility index, an indicator of powder flowability, varied between 4.76% and 12.68% ijrap.net. The angle of repose, which measures the resistance to particle movement, was found to be between 29.08° and 31.04° before the addition of glidants ijrap.net. After incorporating glidants, the angle of repose was reduced to a range of 27.04° to 29.79°, indicating improved flow properties ijrap.net. These findings are crucial for designing manufacturing processes for potential future dosage forms.
Table 1: Rheological Properties of Secnidazole Granulated Formulations
| Rheological Parameter | Value Range | Implication for Formulation |
| Bulk Density | 0.38 - 0.62 g/mL | Influences die filling during tableting. |
| Compressibility Index | 4.76% - 12.68% | Indicates good to excellent flowability. |
| Angle of Repose (before glidants) | 29.08° - 31.04° | Suggests fair to good powder flow. |
| Angle of Repose (after glidants) | 27.04° - 29.79° | Indicates improved powder flow. |
Compatibility Studies of Secnidazole Hemihydrate with Pharmaceutical Excipients (Beyond Stability)
Investigating the physical compatibility between an active pharmaceutical ingredient and excipients is a fundamental step in preformulation studies. For this compound, compatibility has been assessed using thermal and spectroscopic methods to detect potential physical interactions that could affect formulation performance.
Differential Scanning Calorimetry (DSC) studies have been conducted to evaluate the interaction between secnidazole and various excipients. The results from these thermal analyses showed no evidence of physical interaction between the drug and the excipients tested nih.gov. This suggests good physical compatibility, which is favorable for developing stable formulations.
Furthermore, Fourier Transform Infrared (FTIR) spectroscopy has been employed to study potential interactions in more complex formulations, such as in-situ gels. These studies confirmed the absence of significant interactions between secnidazole and various polymers, including thermosensitive and mucoadhesive agents uobaghdad.edu.iquobaghdad.edu.iq. The lack of interaction ensures that the chemical integrity of secnidazole is maintained within the formulation matrix.
Table 2: Compatibility of this compound with Various Pharmaceutical Excipients
| Excipient | Analytical Method | Finding | Reference |
| Various Standard Excipients | Differential Scanning Calorimetry (DSC) | No physical interaction detected. | nih.gov |
| Poloxamer 407 | Fourier Transform Infrared (FTIR) Spectroscopy | No significant interaction observed. | uobaghdad.edu.iquobaghdad.edu.iq |
| Poloxamer 188 | Fourier Transform Infrared (FTIR) Spectroscopy | No significant interaction observed. | uobaghdad.edu.iquobaghdad.edu.iq |
| Methyl Cellulose (MC) | Fourier Transform Infrared (FTIR) Spectroscopy | No significant interaction observed. | uobaghdad.edu.iquobaghdad.edu.iq |
| Hydroxypropyl Methylcellulose (B11928114) (HPMC K4M) | Fourier Transform Infrared (FTIR) Spectroscopy | No significant interaction observed. | uobaghdad.edu.iquobaghdad.edu.iq |
Novel Delivery Systems for Preclinical Investigation (e.g., Gel Preparations, Micro/Nanoparticles)
Research into novel delivery systems for secnidazole aims to explore new therapeutic strategies in preclinical settings. These advanced platforms include nanoparticle-based carriers and various types of gel formulations designed for specific applications.
One area of investigation involves the use of gold nanoparticles (GNPs) as a delivery vehicle. In these studies, GNPs were capped with Human Serum Albumin (HSA) and subsequently bioconjugated with secnidazole researchgate.net. This nanoparticle system was developed as a vehicle to deliver secnidazole effectively to targeted cells, enhancing its accuracy researchgate.net.
Various gel-based systems have also been developed for preclinical evaluation. These include mucoadhesive vaginal gels, thermosensitive periodontal in-situ gels, and transfersomal gels.
Mucoadhesive Gels: Formulations combining secnidazole with other agents in a mucoadhesive vaginal gel have been developed. These gels are designed to increase the contact time of the drug at the application site researchgate.netimpactfactor.org.
In-situ Gels: A thermosensitive, mucoadhesive periodontal in-situ gel of secnidazole has been formulated. This system is designed to be administered as a liquid and then form a gel at body temperature, prolonging the residence time of the drug in the periodontal pocket uobaghdad.edu.iquobaghdad.edu.iq.
Transfersomal Gels: Transfersomes, which are ultra-flexible lipid vesicles, have been used to encapsulate secnidazole in a gel formulation. This approach is being investigated as a potential long-term delivery mechanism ijprajournal.com. One optimized transfersomal gel formulation demonstrated a cumulative drug release of 79.8% over 8 hours in in-vitro studies ijprajournal.com.
These innovative delivery systems represent promising avenues for future preclinical research on secnidazole.
Future Directions and Emerging Research Areas for Secnidazole Hemihydrate
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research
The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex interactions between secnidazole (B1681708) hemihydrate, pathogens, and the host at a molecular level. While research directly applying these technologies to secnidazole is still emerging, studies on related nitroimidazoles like metronidazole (B1676534) provide a roadmap for future investigations.
Genomics can be instrumental in identifying the genetic basis of secnidazole resistance. For instance, genomic studies on Trichomonas vaginalis and Bacteroides fragilis have identified genes, such as nitroimidazole reductase (nim) genes, that are associated with resistance to 5-nitroimidazoles u-szeged.humdpi.comnih.govoup.commdpi.com. Future genomic research on secnidazole could focus on whole-genome sequencing of resistant strains to identify novel mutations and resistance determinants. This would not only enhance our understanding of resistance mechanisms but also aid in the development of molecular diagnostics to guide treatment decisions.
Proteomics , the large-scale study of proteins, can provide insights into how secnidazole affects the cellular machinery of pathogens. Proteomic analyses of metronidazole-resistant Bacteroides fragilis and Trichomonas vaginalis have revealed alterations in the expression of proteins involved in metabolic pathways, DNA repair, and oxidative stress responses u-szeged.hunih.govsciety.orgnih.govebi.ac.uk. A similar approach for secnidazole could identify protein biomarkers of drug efficacy and resistance. Quantitative proteomics could map the changes in the proteome of susceptible versus resistant organisms upon secnidazole exposure, potentially uncovering new drug targets u-szeged.hunih.govsciety.orgebi.ac.uk.
Metabolomics , which involves the comprehensive analysis of metabolites, can elucidate the metabolic perturbations caused by secnidazole in pathogens. A mass spectrometry-based metabolomics study on the effects of metronidazole on Giardia duodenalis revealed significant alterations in various metabolic pathways, including glycerophospholipid metabolism nih.gov. Applying similar metabolomic profiling to secnidazole could detail its impact on the metabolic network of target organisms, offering a deeper understanding of its mechanism of action and identifying potential metabolic vulnerabilities that could be exploited for synergistic therapies mdpi.compatsnap.com.
| Omics Technology | Potential Application in Secnidazole Research | Insights from Related Nitroimidazole Studies |
| Genomics | Identification of genes and mutations conferring secnidazole resistance. | Studies on T. vaginalis and Bacteroides have linked nim genes to metronidazole resistance u-szeged.humdpi.comnih.govoup.commdpi.com. |
| Proteomics | Characterization of protein expression changes in pathogens upon secnidazole exposure to identify drug targets and resistance markers. | Proteomic analysis of metronidazole-resistant organisms shows changes in metabolic and stress-response proteins u-szeged.hunih.govsciety.orgnih.govebi.ac.uk. |
| Metabolomics | Profiling of metabolic changes in pathogens to understand the drug's mechanism of action and identify metabolic weaknesses. | Metronidazole has been shown to significantly alter the metabolome of Giardia duodenalis, particularly glycerophospholipid metabolism nih.gov. |
Exploration of New Antimicrobial Targets
While the primary mechanism of action of secnidazole involves the reductive activation of its nitro group to generate cytotoxic radicals that damage DNA, emerging research is exploring alternative and secondary molecular targets researchgate.net. This is particularly relevant in the context of rising antimicrobial resistance and the need for drugs with novel mechanisms.
A promising area of research is the synthesis and evaluation of secnidazole derivatives. By modifying the core structure of secnidazole, researchers have created new compounds with inhibitory activity against a range of enzymes that are not the traditional targets of nitroimidazoles. For example, a series of secnidazole esters have been synthesized and shown to be potent inhibitors of human carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase istinye.edu.trnih.govresearchgate.net.
Another study focused on secnidazole carbamates, which demonstrated significant antiprotozoal activity. Molecular modeling studies of these derivatives suggest potential interactions with microbial enzymes such as pyruvate-ferredoxin oxidoreductase (PFOR) and β-tubulin . PFOR is a key enzyme in the energy metabolism of anaerobic organisms and is involved in the activation of nitroimidazoles nih.govsemanticscholar.orgmdpi.compatsnap.com. Targeting this enzyme could offer a synergistic approach to enhance the efficacy of secnidazole. Similarly, β-tubulin is a crucial component of the microtubule cytoskeleton, and its inhibition can disrupt cell division nih.govnih.govmedicineinnovates.comyoutube.com. The investigation of nitroimidazoles as microtubule inhibitors is an active area of research nih.govnih.govmedicineinnovates.comyoutube.com.
These studies highlight the potential of secnidazole as a scaffold for the development of new antimicrobial agents with expanded or novel target profiles.
| Secnidazole Derivative | Potential New Target Enzyme(s) | Significance of Target |
| Secnidazole Esters | Carbonic Anhydrase I & II, Acetylcholinesterase, Butyrylcholinesterase, α-glucosidase | These enzymes are involved in various physiological processes and could represent novel antiparasitic or antibacterial targets istinye.edu.trnih.govresearchgate.net. |
| Secnidazole Carbamates | Pyruvate:ferredoxin oxidoreductase (PFOR), β-tubulin | PFOR is crucial for anaerobic energy metabolism and drug activation. β-tubulin is essential for cell division nih.govsemanticscholar.orgmdpi.compatsnap.com. |
Development of Advanced Analytical Techniques for Comprehensive Profiling
The development of robust analytical methods is crucial for the pharmaceutical profiling of secnidazole hemihydrate, from quality control of bulk drug and formulations to the analysis of metabolites in biological systems. While standard techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and spectrophotometry are well-established for the determination of secnidazole in tablets and plasma, future research is moving towards more advanced and sensitive methods for a more comprehensive analysis nih.govresearchgate.netresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the detailed metabolic profiling of drugs. An in vitro study on secnidazole metabolism utilized LC-MS/MS to identify its metabolites, demonstrating the technique's utility in elucidating the drug's biotransformation pathways nih.gov. Further application of high-resolution mass spectrometry (HRMS) could enable the identification and quantification of a wider range of metabolites in various biological matrices, providing a more complete picture of its pharmacokinetic and pharmacodynamic properties ijpras.comresearchgate.net.
Capillary Electrophoresis (CE) , particularly Capillary Zone Electrophoresis (CZE), presents a promising alternative to HPLC for the analysis of pharmaceuticals nih.govscielo.brumaryland.edu. CZE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and solvents. The development of validated CZE methods for secnidazole could provide a rapid and cost-effective tool for quality control and stability studies nih.govscielo.brumaryland.edu.
| Analytical Technique | Application in Secnidazole Research | Future Prospects |
| HPLC with UV Detection | Quantification of secnidazole in pharmaceutical dosage forms and biological fluids nih.govresearchgate.netresearchgate.net. | Continued use in routine quality control and pharmacokinetic studies. |
| LC-MS/MS | Identification and quantification of secnidazole and its metabolites in in vitro and in vivo systems nih.govijpras.comresearchgate.net. | Comprehensive metabolic profiling and biomarker discovery. |
| Capillary Zone Electrophoresis (CZE) | Potential for rapid and efficient analysis of secnidazole and related substances. | Development of validated methods for quality control and stability-indicating assays nih.govscielo.brumaryland.edu. |
Interdisciplinary Research Integrating Materials Science and Medicinal Chemistry
The convergence of materials science and medicinal chemistry is opening up new frontiers in drug delivery, and this compound is a prime candidate for such innovative approaches. The goal of this interdisciplinary research is to enhance the therapeutic efficacy of secnidazole by improving its delivery to the site of infection, prolonging its action, and minimizing potential side effects.
One area of active research is the development of nanoparticle-based delivery systems . The synthesis of secnidazole metal complexes, for instance, represents a fusion of coordination chemistry and pharmacology, potentially leading to compounds with enhanced antimicrobial activity mdpi.com.
Another promising approach involves the use of biocompatible polymers to create novel formulations. Chitosan (B1678972) , a natural polysaccharide, has been investigated as a carrier for secnidazole in compression-coated tablets designed for colonic delivery mdpi.comnih.govnih.govmdpi.comtaylorfrancis.com. The mucoadhesive and biodegradable properties of chitosan make it an excellent material for targeted drug release in the gastrointestinal tract mdpi.comnih.govnih.govmdpi.comtaylorfrancis.com.
Furthermore, the formulation of secnidazole into transfersomes for topical gel preparations is being explored for the treatment of vaginal infections mdpi.comjocmr.comijprajournal.com. Transfersomes are ultra-deformable vesicles that can enhance the penetration of drugs through biological membranes, offering a potential advantage for localized treatment rjtcsonline.comaditum.orgnih.gov. These examples underscore the vast potential of integrating advanced materials with medicinal chemistry to create next-generation secnidazole therapies.
| Interdisciplinary Approach | Description | Potential Advantages for Secnidazole |
| Metal Complexation | Synthesis of secnidazole complexes with metal ions like gold, platinum, palladium, and silver mdpi.com. | Enhanced antimicrobial and anticancer activity. |
| Polymer-Based Delivery | Encapsulation or coating of secnidazole with natural polymers like chitosan mdpi.comnih.govnih.govmdpi.comtaylorfrancis.com. | Targeted delivery to the colon and controlled release. |
| Transfersomal Gels | Formulation of secnidazole into ultra-deformable lipid vesicles for topical application mdpi.comjocmr.comijprajournal.com. | Improved skin/mucosal penetration for localized treatment of infections like bacterial vaginosis. |
Q & A
Q. How can vibrational spectroscopy be utilized to study this compound’s molecular interactions in biological systems?
- Methodological Answer : Perform Raman and FTIR spectroscopy on secnidazole-treated bacterial biofilms. Assign peaks to specific bonds (e.g., NO2 stretching at 1520 cm<sup>−1</sup>) and correlate with molecular dynamics simulations to map drug-membrane interactions. Compare with SERS (surface-enhanced Raman) for enhanced sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
